2-(1,3-Benzothiazol-2-yl)-4-bromophenol
Overview
Description
Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring1. They are widely used in various fields due to their pharmaceutical and biological activity1.
Synthesis Analysis
Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials12.
Molecular Structure Analysis
The molecular structure of benzothiazole compounds has been investigated using single-crystal X-ray methods3. The benzene and thiazole planes are coplanar3.
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles2.Scientific Research Applications
Photo-Physical Characteristics and Fluorescent Applications
Excited State Intramolecular Proton Transfer (ESIPT) Inspired Derivatives
Novel fluorescent derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and studied for their photo-physical properties. These compounds exhibit single absorption and dual emission characteristics, offering insights into the effects of solvent polarity on their absorption-emission properties. The fluorescent compounds were characterized by various spectroscopic analyses, showing thermal stability up to 200°C (Padalkar et al., 2011).
Antimicrobial Activity
Novel Antimicrobial Agents
Derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, showing potential as new classes of antimicrobial agents (Padalkar et al., 2016).
Synthesis and Characterization of Novel Compounds
Microwave-Assisted Synthesis and DFT Studies
Novel thiophene-benzothiazole derivatives were synthesized using microwave-assisted methods, showcasing an efficient approach to generating compounds with potential applications in material science. The solvent effects on UV–Vis absorption and detailed DFT studies provided a comprehensive understanding of the molecular structures and properties (Ermiş & Durmuş, 2020).
Antimicrobial and Anti-cancer Activities
Synthesis and Biological Activity Evaluation
Various 2-substituted benzothiazole derivatives were synthesized and their antimicrobial activities assessed. The compounds showed effectiveness against bacteria and fungi, indicating their potential in medical applications. Some derivatives also exhibited promising anti-tumor activity against different cancer cell lines, highlighting their potential in cancer research (Rajeeva et al., 2009).
Fluorescent Probes and Sensing
Fluorescent Probes for Metal Ions
A benzothiazole-based fluorescent probe derivative was developed for distinguishing and bioimaging Hg^2+ and Cu^2+ ions. This compound demonstrated high sensitivity and selectivity towards these ions, with potential applications in environmental monitoring and biological sciences (Gu et al., 2017).
Safety And Hazards
The safety and hazards associated with benzothiazole compounds can also vary. Some benzothiazole compounds can cause severe skin burns and eye damage, and may cause respiratory irritation4.
Future Directions
Research into benzothiazole compounds is ongoing, with recent advances in green chemistry leading to new methods of synthesis1. These compounds continue to be of interest due to their potent and significant biological activities and great pharmaceutical value1.
Please note that this information is general and may not apply specifically to “2-(1,3-Benzothiazol-2-yl)-4-bromophenol”. For detailed information about this specific compound, further research would be necessary.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMZFYQTMLOGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418064 | |
Record name | NSC50179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-yl)-4-bromophenol | |
CAS RN |
6344-17-8 | |
Record name | NSC50179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC50179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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